molecular formula C16H17NO5S B13586094 Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate

Cat. No.: B13586094
M. Wt: 335.4 g/mol
InChI Key: NXPCCMVUKBCPFJ-UHFFFAOYSA-N
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Description

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxybenzenesulfonamido group attached to a methylbenzoate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfonamido groups allows for versatile chemical modifications and potential therapeutic applications.

Biological Activity

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a synthetic organic compound notable for its complex structure, which includes a methyl ester group, an amino group attached to a sulfonyl moiety, and a methoxy-substituted aromatic ring. This compound is categorized under benzoates and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula: C16H17NO5S
  • Molecular Weight: 335.4 g/mol
  • IUPAC Name: Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
  • Canonical SMILES: CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
PropertyValue
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
IUPAC NameMethyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
InChI KeyNXPCCMVUKBCPFJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonamide group within the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways, and leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate enzyme activity and influence receptor function, potentially leading to the inhibition of cancer cell proliferation. Further studies are needed to elucidate the precise mechanisms involved in its anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. Its structural features allow it to interact with inflammatory mediators, thereby reducing inflammation in biological systems.

Comparative Biological Activity

Comparative studies have shown that this compound shares similarities with other sulfonamide compounds but possesses unique biological activities due to its specific functional groups.

Table 2: Biological Activities Compared

CompoundAnti-inflammatoryAnticancerAntibacterial
This compoundYesYesModerate
Similar Sulfonamide CompoundsYesModerateStrong

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, showing promising results which suggest potential applications in treating conditions like Alzheimer's disease and infections .
  • Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as a lead compound for synthesizing new sulfonamide-based drugs with enhanced efficacy against cancer and inflammatory diseases .

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate

InChI

InChI=1S/C16H17NO5S/c1-11-4-5-12(16(18)22-3)10-15(11)17-23(19,20)14-8-6-13(21-2)7-9-14/h4-10,17H,1-3H3

InChI Key

NXPCCMVUKBCPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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